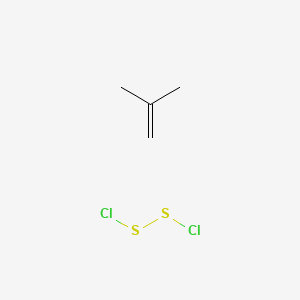
Einecs 286-986-5
Description
EINECS 286-986-5 is a chemical substance listed in the European Inventory of Existing Commercial Chemical Substances (EINECS), a regulatory database encompassing over 100,000 compounds marketed in the EU before 1981 . Substances in this inventory are typically characterized by their commercial relevance, industrial applications, and safety profiles . Comparative analyses with analogs are critical for hazard assessment, read-across predictions, and regulatory compliance, as outlined in REACH Annex VI methodologies .
Properties
CAS No. |
85408-26-0 |
|---|---|
Molecular Formula |
C4H8Cl2S2 |
Molecular Weight |
191.1 g/mol |
IUPAC Name |
chlorosulfanyl thiohypochlorite;2-methylprop-1-ene |
InChI |
InChI=1S/C4H8.Cl2S2/c1-4(2)3;1-3-4-2/h1H2,2-3H3; |
InChI Key |
PGTVRBCOEYABRN-UHFFFAOYSA-N |
Canonical SMILES |
CC(=C)C.S(SCl)Cl |
physical_description |
Liquid |
Origin of Product |
United States |
Preparation Methods
The preparation of Einecs 286-986-5 involves the reaction of 1-Propene, 2-methyl- with sulfur chloride (S2Cl2). The reaction conditions typically include controlled temperature and pressure to ensure the desired product formation . Industrial production methods for this compound may involve large-scale reactors and precise control of reaction parameters to achieve high yield and purity.
Chemical Reactions Analysis
Einecs 286-986-5 undergoes various chemical reactions, including:
Substitution Reactions: The compound can participate in substitution reactions where chlorine atoms are replaced by other functional groups.
Oxidation and Reduction: It can undergo oxidation and reduction reactions, leading to the formation of different sulfur-containing products.
Common Reagents and Conditions: Typical reagents used in these reactions include oxidizing agents like hydrogen peroxide and reducing agents like sodium borohydride.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
Einecs 286-986-5 has several scientific research applications, including:
Chemistry: It is used as a reagent in organic synthesis for the preparation of various sulfur-containing compounds.
Biology: The compound is studied for its potential biological activities and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a precursor for drug development.
Industry: It is used in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of Einecs 286-986-5 involves its interaction with molecular targets and pathways in biological systems. The compound can react with nucleophiles, leading to the formation of covalent bonds with biomolecules. This interaction can affect various cellular processes and pathways, depending on the specific targets involved .
Comparison with Similar Compounds
Methodological Considerations
- Experimental Reproducibility : Detailed synthesis protocols (e.g., reaction conditions, purification steps) for analogs are essential for validating comparative studies .
- Data Quality : Rigorous control of statistical errors and significant figures ensures reliable comparisons .
- Regulatory Gaps : Substances lacking CAS or IUPAC names require alternative identifiers per CLP Annex VI guidelines .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


